7-benzyl-2-(2-chlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
This compound belongs to a class of heterocyclic molecules with an intriguing structure. It features a pyrrolo-triazolo-pyrimidine scaffold, which combines elements from both pyrimidine and triazole rings. The benzyl and chlorophenyl substituents enhance its chemical diversity and potential biological activity .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. For instance:
Condensation of 2-chlorobenzaldehyde with benzylamine: This forms the benzyl-substituted pyrrolo-triazolo intermediate.
Subsequent cyclization: The cyclization step, often catalyzed by acid or base, leads to the formation of the target compound.
Reaction Conditions:: The reaction conditions can vary, but typical conditions include refluxing in a suitable solvent (such as ethanol or DMF) with the appropriate catalyst. The yield and purity depend on the specific reaction parameters.
Industrial Production:: While industrial-scale production details are proprietary, the compound can be synthesized using scalable methods. Optimization of reaction conditions and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the compound’s functional groups.
Substitution: Substituents on the benzyl and chlorophenyl moieties can be replaced via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Isomers and regioselective products may also form.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a kinase inhibitor due to its CDK2 inhibitory activity.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Anti-Cancer Properties: Its cytotoxic activity against cancer cell lines (MCF-7, HCT-116, HepG-2) makes it promising for cancer therapy.
Cell Cycle Modulation: It alters cell cycle progression and induces apoptosis.
Drug Development: The compound’s CDK2 inhibition may lead to novel anticancer drugs.
Mechanism of Action
The compound likely inhibits CDK2 by binding to its active site. Molecular docking studies confirm favorable interactions, including essential hydrogen bonding with Leu83 .
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related pyrrolo-triazolo-pyrimidines. Highlighting its uniqueness would involve comparing its structure, reactivity, and biological properties.
Properties
Molecular Formula |
C32H22ClN5 |
---|---|
Molecular Weight |
512.0 g/mol |
IUPAC Name |
10-benzyl-4-(2-chlorophenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C32H22ClN5/c33-26-19-11-10-18-25(26)30-35-32-28-27(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)37(20-22-12-4-1-5-13-22)31(28)34-21-38(32)36-30/h1-19,21H,20H2 |
InChI Key |
RTNNDSMTKBWPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5Cl)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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